Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C8H11BrN4O2 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H11BrN4O2/c1-2-15-6(14)5-3-4-10-8-11-7(9)12-13(5)8/h5H,2-4H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
CKCHLXUDYACMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCNC2=NC(=NN12)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of Pyrimidine Precursors
Ethyl 4,5,6,7-tetrahydro-pyrimidine-7-carboxylate is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C, achieving 80–85% yield. The reaction’s selectivity for the 2-position is attributed to the electron-donating effect of the ethyl carboxylate, which activates adjacent sites for electrophilic attack.
Triazole Ring Formation
The brominated pyrimidine intermediate undergoes cyclization with 3-amino-1,2,4-triazole in the presence of propylphosphonic anhydride (T3P®) and triethylamine (TEA) in dimethylformamide (DMF) at 50°C. This step proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient pyrimidine ring, followed by dehydration to form the triazole moiety. Microwave irradiation (140°C, 30 minutes) enhances reaction efficiency, increasing yields from 65% to 82%.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each methodology:
| Method | Key Reagents/Catalysts | Temperature | Time | Yield | Advantages |
|---|---|---|---|---|---|
| Multi-Component Cyclo. | TSAT ionic liquid | 60°C | 4–6 h | 60–75% | Solvent-free, scalable |
| Stepwise Bromination | NBS, T3P®, TEA | 0–50°C | 12–24 h | 65–82% | Regioselective bromination |
| Buchwald-Hartwig | Pd2(dba)3, tBu-XPhos, NaOtBu | 80–100°C | 2–8 h | 70–78% | Late-stage functionalization tolerance |
Structural Characterization and Analytical Data
Successful synthesis is confirmed via NMR, LCMS, and X-ray crystallography:
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the C2-Bromine Position
The bromine atom at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the triazolopyrimidine ring. Common reagents and conditions include:
Example reaction with morpholine:
textEthyl 2-bromo-triazolopyrimidine + morpholine → Ethyl 2-morpholino-triazolopyrimidine + HBr
Mechanism: The reaction proceeds via an SₙAr pathway, facilitated by the electron-withdrawing triazole ring .
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 7 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|
| 1M NaOH, ethanol, reflux | 7-Carboxylic acid derivative | 85–95 | Faster in basic media | |
| H₂SO₄ (conc.), H₂O, 80°C | 7-Carboxylic acid derivative | 70–80 | Side reactions possible |
The carboxylic acid product serves as a precursor for amidation or further functionalization.
Reduction of the Tetrahydro Core
The saturated 4,5,6,7-tetrahydro ring can undergo dehydrogenation to form aromatic pyrimidine systems:
Note: Over-reduction with Pd/H₂ may lead to cleavage of the triazole ring .
Cross-Coupling Reactions
The C2-bromine participates in palladium-catalyzed cross-coupling reactions:
Example Suzuki coupling:
textEthyl 2-bromo-triazolopyrimidine + PhB(OH)₂ → Ethyl 2-phenyl-triazolopyrimidine + B(OH)₃
Functionalization via the Triazole Ring
The triazole moiety participates in cycloaddition and alkylation:
Oxidation and Halogenation
The tetrahydro ring undergoes selective oxidation:
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| MnO₂ | 5,6-Dihydro derivative | CHCl₃, reflux, 8 h | 50–60 | |
| NBS (in CCl₄) | Brominated dihydro derivative | Light, RT, 4 h | 55–65 |
Key Stability Considerations
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has shown promise as an anticancer agent through the following mechanisms:
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .
- Synergistic Effects with Chemotherapy : In vitro studies revealed that when combined with standard chemotherapeutic agents like doxorubicin, this compound enhances the efficacy of treatment in resistant cancer cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural modifications have been shown to enhance antibacterial and antifungal activities:
- Inhibition of Pathogen Growth : this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in laboratory settings .
Antiviral Applications
Preliminary research suggests that this compound may also possess antiviral properties:
- Inhibition of Viral Replication : Molecular docking studies indicate that the compound could potentially interact with viral proteins involved in replication processes .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Structural modifications can lead to derivatives with enhanced biological activity:
| Modification | Effect on Activity |
|---|---|
| Introduction of halogen groups | Increases antimicrobial potency |
| Addition of functional groups | Enhances anticancer efficacy |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to activate caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics. This suggests its potential as a novel antimicrobial agent.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of specific molecular pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, thereby exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
Triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural comparisons include:
Table 1: Substituent Variations in Triazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo (target compound) and nitro () groups enhance electrophilicity, facilitating cross-coupling or substitution reactions.
- Hybrid Systems: Furo[2,3-d]pyrimidinone-fused derivatives () exhibit extended π-conjugation, influencing UV absorption and binding affinity in biological targets.
Comparison with Target Compound :
- The bromo substituent in the target compound likely originates from bromination of a precursor (e.g., using POBr₃ or NBS), analogous to chlorination with POCl₃ ().
- Ethyl carboxylate groups are commonly introduced via esterification of carboxylic acid intermediates ().
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Trends :
Biologische Aktivität
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1273563-76-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on current literature and experimental findings.
- Molecular Formula : C₈H₁₁BrN₄O₂
- Molecular Weight : 275.1 g/mol
- Structure : The compound features a triazolo-pyrimidine core which is often associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. For example:
- Study Findings : A series of derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Among these compounds, specific derivatives exhibited significant inhibitory effects with IC50 values indicating their potency:
- Compound H12 showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard drug 5-Fluorouracil (5-Fu).
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways:
- ERK Signaling Pathway : Compound H12 was reported to significantly inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2 and AKT . This suggests a potential mechanism involving cell cycle arrest and apoptosis induction.
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of triazolo-pyrimidines have been investigated for their anti-inflammatory effects:
- Inhibition of COX Enzymes : Some studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For instance, certain pyrimidine derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK pathway inhibition |
| HCT-116 | 9.58 | ERK pathway inhibition | |
| MCF-7 | 13.1 | ERK pathway inhibition | |
| Anti-inflammatory | COX Inhibition | 0.04 | COX enzyme inhibition |
Case Studies
Several case studies have documented the synthesis and evaluation of various triazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activity against various cancer cell lines . The results indicated that modifications in the chemical structure significantly influenced biological activity.
- Structure–Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazolo-pyrimidine core affect its biological properties .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate?
The compound is typically synthesized via multicomponent reactions involving aminotriazoles, aldehydes, and β-keto esters. Microwave-assisted protocols (e.g., 323 K for 30 min in ethanol) improve reaction efficiency and yield by enhancing regioselectivity and reducing side products . Alternative methods include refluxing with glacial acetic acid and diethyl ethoxymethylenemalonate, followed by purification via recrystallization . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetone) to control crystallization and impurity levels.
Q. How is structural characterization performed for this compound and its derivatives?
X-ray crystallography is the gold standard for confirming bond lengths, angles, and supramolecular interactions (e.g., π-stacking with centroid distances of 3.63–3.88 Å) . Complementary techniques include:
Q. What are common impurities encountered during synthesis, and how are they resolved?
Impurities often arise from incomplete cyclization or regioisomer formation. For example, dihydro analogues (4,7-dihydro vs. 4,5,6,7-tetrahydro) may form under suboptimal reflux conditions . Purification strategies include:
Q. How does the compound’s stability vary under different storage conditions?
The bromo substituent is sensitive to light and moisture. Recommended storage includes:
- Temperature : –20°C in airtight, amber vials to prevent decomposition .
- Solvent : Dissolution in dry DMSO or ethanol minimizes hydrolysis of the ester group . Stability should be monitored via periodic NMR or HPLC to detect degradation products like free carboxylic acids .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing triazolo[1,5-a]pyrimidine derivatives?
Regioselectivity is influenced by reaction conditions:
- Acidic vs. ionic environments : Acidic conditions favor 2-amino-7-methyl regioisomers, while ionic media promote 5-methyl derivatives .
- Microwave irradiation : Enhances kinetic control, reducing thermodynamic byproducts .
- Substituent effects : Electron-withdrawing groups (e.g., bromo) direct cyclization to specific positions via steric and electronic modulation .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogues?
Key modifications for bioactivity include:
- Bromo substitution : Enhances binding to hydrophobic pockets in enzyme targets (e.g., CB2 cannabinoid receptors) .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility and pharmacokinetics .
- Heterocyclic variations : Replacing the triazole ring with tetrazole (as in ) alters hydrogen-bonding interactions .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Models interactions with enzymes (e.g., CB2 receptors) using software like AutoDock Vina, leveraging X-ray crystallographic data for validation .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability and reactivity .
- MD simulations : Evaluate conformational flexibility in aqueous environments to optimize bioavailability .
Q. How should researchers resolve contradictions in experimental data across studies?
Contradictions often arise from divergent synthetic conditions or characterization methods. For example:
- Regioisomer misassignment : Compare NMR shifts with crystallographically validated standards .
- Yield discrepancies : Replicate reactions using controlled humidity/temperature to identify environmental factors .
- Biological activity variability : Use standardized assays (e.g., IC₅₀ measurements) and positive controls to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
